Isotopic Purity: 12-OAHSA-d17 Delivers ≥99% Deuterated Forms with ≤1% d0 Contamination
12-OAHSA-d17 is supplied with a certified isotopic purity of ≥99% deuterated forms (d1–d17) and ≤1% non-deuterated (d0) species . This specification is critical because the d0 contaminant directly contributes to the measured analyte signal, causing systematic overestimation of endogenous 12-OAHSA concentrations. Competing deuterated FAHFA internal standards from alternative vendors may report lower purity thresholds (e.g., ≥98% or ≥95%) , and the ≤1% d0 specification is not uniformly guaranteed across all suppliers. The high deuteration extent (17 positions) ensures a mass shift of +17 Da, which cleanly separates the internal standard from the natural isotopic envelope of the analyte in both full-scan and MRM modes [1].
| Evidence Dimension | Isotopic purity specification (deuterated forms d1–d17 and d0 contamination) |
|---|---|
| Target Compound Data | ≥99% deuterated forms (d1–d17); ≤1% d0 (Cayman Chemical Item No. 17195) |
| Comparator Or Baseline | Alternative vendor lots: ≥98% or ≥95% purity reported; d0 specification often not disclosed (e.g., MedChemExpress HY-179884S: purity ≥98%) |
| Quantified Difference | ≥1% absolute purity advantage; guaranteed ≤1% d0 versus unspecified or higher d0 in comparators |
| Conditions | Batch-specific Certificate of Analysis data; purity determined by GC-MS and LC-MS |
Why This Matters
A 1% d0 impurity in an internal standard translates directly to a 1% systematic positive bias in quantified analyte concentration—unacceptable in clinical lipidomics where FAHFA levels differ by <2-fold between insulin-sensitive and insulin-resistant states.
- [1] Mountanea, O.G., Limnios, D., Kokotou, M.G., Bourboula, A., Kokotos, G. Asymmetric Synthesis of Saturated Hydroxy Fatty Acids and Fatty Acid Esters of Hydroxy Fatty Acids. European Journal of Organic Chemistry, 2019, 2019(10), 2010–2019. View Source
